molecular formula C12H23NO B1462194 1-(Cyclohexylmethyl)piperidin-3-ol CAS No. 1090814-46-2

1-(Cyclohexylmethyl)piperidin-3-ol

Cat. No. B1462194
CAS RN: 1090814-46-2
M. Wt: 197.32 g/mol
InChI Key: RHEPVGOPIKIEJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 1-(Cyclohexylmethyl)piperidin-3-ol consists of a six-membered heterocyclic ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . The molecular weight of this compound is 197.32 g/mol.


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Synthetic Applications 1-(Cyclohexylmethyl)piperidin-3-ol serves as a valuable intermediate in the synthesis of complex organic molecules. Its utility is highlighted in various synthetic protocols, including the formation of pyrrolidine and piperidine derivatives through intramolecular amination of allylic alcohols with alkylamines. This process demonstrates the compound's role in facilitating the construction of cyclic amine structures, which are prevalent in numerous biologically active compounds (Mukherjee & Widenhoefer, 2011).

Catalysis Research The compound's involvement in catalytic processes is evident in research exploring novel reaction pathways. For instance, it has been used in reactions catalyzed by piperidine, showcasing its potential in the facile and efficient synthesis of heterocyclic compounds such as 5-hydroxy-2H-pyrrol-2-one derivatives from readily available starting materials. This exemplifies its contribution to developing more efficient and sustainable chemical syntheses (Fan et al., 2007).

Pharmaceutical Chemistry In the domain of pharmaceutical chemistry, 1-(Cyclohexylmethyl)piperidin-3-ol and its derivatives serve as crucial scaffolds in the design and synthesis of novel therapeutic agents. For example, its structural motifs are found in compounds explored for their potential as selective estrogen receptor modulators (SERMs), highlighting its significance in the development of new treatments for conditions like breast cancer (Yadav et al., 2011).

Material Science Beyond pharmaceuticals, the compound's utility extends to material science, particularly in the development of novel organic materials with specific optical properties. Its derivatives have been synthesized and characterized for their potential use as arthropod repellents, demonstrating the compound's versatility in applications beyond traditional synthetic chemistry (Klun et al., 2000).

Mechanism of Action

While the specific mechanism of action for 1-(Cyclohexylmethyl)piperidin-3-ol is not mentioned in the retrieved papers, piperidine derivatives in general are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Safety and Hazards

The safety data sheet for 1-(Cyclohexylmethyl)piperidin-3-ol was not found in the retrieved papers . Therefore, it is recommended to handle this compound with care and use appropriate safety measures.

Future Directions

Piperidine derivatives are being utilized in different therapeutic applications, and their importance in the field of drug discovery is well recognized . Therefore, the development of new synthesis methods and the discovery of new applications for these compounds, including 1-(Cyclohexylmethyl)piperidin-3-ol, is a promising direction for future research .

properties

IUPAC Name

1-(cyclohexylmethyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h11-12,14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEPVGOPIKIEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclohexylmethyl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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